N1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a complex organic compound characterized by its unique structure, which includes an indenyl group, a trifluoromethyl group, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide typically involves multiple steps, starting with the preparation of the indenyl core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound include its potential use as a probe in biochemical studies. Its interactions with various biomolecules can provide insights into biological processes.
Medicine: In the medical field, this compound may be explored for its therapeutic properties. Its potential as an anti-inflammatory or antimicrobial agent is of particular interest.
Industry: In industry, this compound can be used in the development of new materials or as a component in chemical formulations.
Mechanism of Action
The mechanism by which N1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.
Molecular Targets and Pathways:
Receptors: Potential binding to G-protein-coupled receptors (GPCRs) or other receptor types.
Enzymes: Interaction with enzymes involved in inflammatory or microbial processes.
Comparison with Similar Compounds
N1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)acetamide: Similar structure but lacks the trifluoromethyl group.
N2-(3-(trifluoromethyl)phenyl)oxalamide: Similar to the target compound but lacks the indenyl group.
Uniqueness: The presence of both the indenyl group and the trifluoromethyl group in N1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide sets it apart from similar compounds, potentially leading to unique biological and chemical properties.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c20-19(21,22)13-5-3-6-14(10-13)24-17(26)16(25)23-11-18(27)9-8-12-4-1-2-7-15(12)18/h1-7,10,27H,8-9,11H2,(H,23,25)(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYTXAPKGPLTDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C21)(CNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.